![molecular formula C15H16F3NO2 B14799171 (1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)
(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[310]hexane-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of (1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic fluorination. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. Similar compounds include other bicyclic structures with different substituents or stereochemistry, such as:
- (1R,2S,5S,6R)-Ethyl 2-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- (1R,2S,5S,6R)-Ethyl 2-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
These comparisons highlight the unique properties and potential applications of this compound in various fields of research.
Eigenschaften
Molekularformel |
C15H16F3NO2 |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
ethyl (1R,2S,5S,6R)-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C15H16F3NO2/c1-2-21-14(20)12-10-7-19-13(11(10)12)8-3-5-9(6-4-8)15(16,17)18/h3-6,10-13,19H,2,7H2,1H3/t10-,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
KDKYTKVTNJNEOT-UMSGYPCISA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@@H]2[C@H]1[C@H](NC2)C3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1C2C1C(NC2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


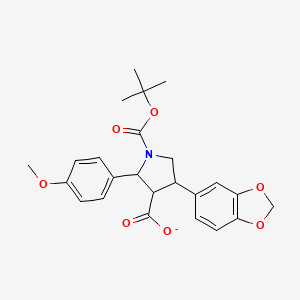
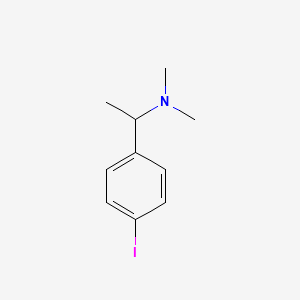
![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)
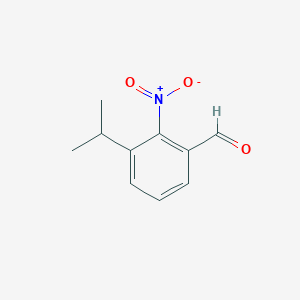
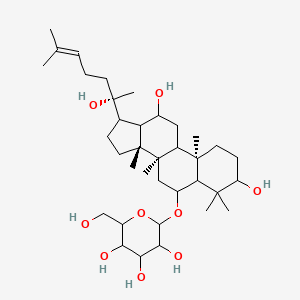
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)
![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)
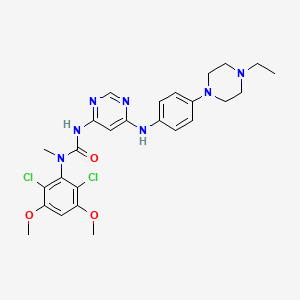
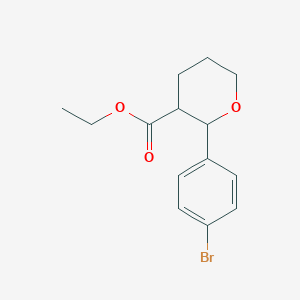

![2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)
